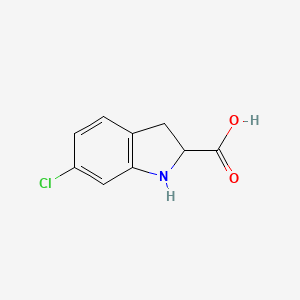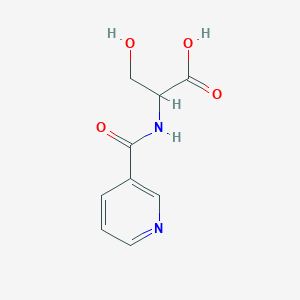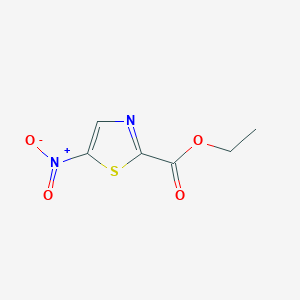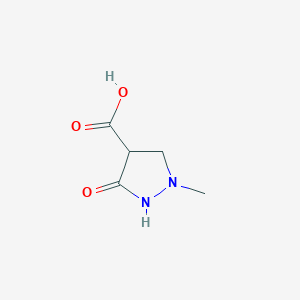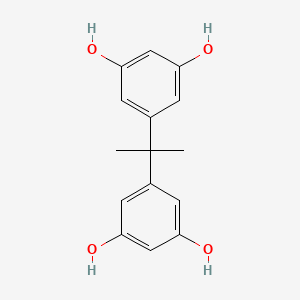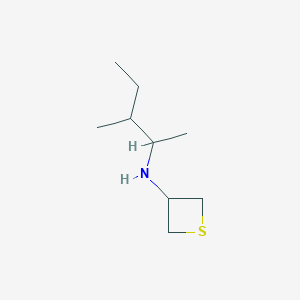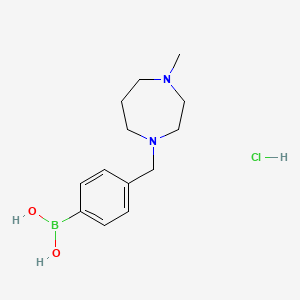
(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-methyl-1,4-diazepan-1-ylmethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)boronic acid hydrochloride typically involves a multi-step process. One common method starts with the preparation of the 4-methyl-1,4-diazepane intermediate, which is then reacted with a suitable phenylboronic acid derivative. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under an inert atmosphere. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The purification steps typically include crystallization, filtration, and drying to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)boronic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor and its role in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition. The compound can inhibit proteases by binding to the active site, thereby preventing substrate access and subsequent catalysis. The diazepane moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the diazepane moiety, making it less specific in certain applications.
(4-Methylphenyl)boronic acid: Similar structure but without the diazepane group, leading to different reactivity and applications.
(4-(Aminomethyl)phenyl)boronic acid: Contains an amino group instead of the diazepane, affecting its binding properties and reactivity.
Uniqueness
(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)boronic acid hydrochloride is unique due to the presence of both the boronic acid and diazepane moieties. This combination imparts specific reactivity and binding properties, making it a versatile compound in various research fields. Its ability to form reversible covalent bonds and its enhanced solubility as a hydrochloride salt further distinguish it from similar compounds.
Properties
Molecular Formula |
C13H22BClN2O2 |
|---|---|
Molecular Weight |
284.59 g/mol |
IUPAC Name |
[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C13H21BN2O2.ClH/c1-15-7-2-8-16(10-9-15)11-12-3-5-13(6-4-12)14(17)18;/h3-6,17-18H,2,7-11H2,1H3;1H |
InChI Key |
BWBZMWVTNNOSOB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCCN(CC2)C)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b]thiophen-4-ylhydrazine](/img/structure/B13024595.png)
![tert-Butyl ((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate](/img/structure/B13024599.png)
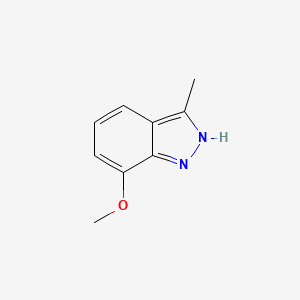
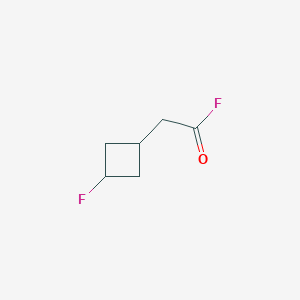
![(4'-Cyano-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13024623.png)
